5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
The synthesis of 5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the oxazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethoxy group can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may bind to and inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 5-(4-ethoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide include other oxazole derivatives such as:
- 5-(4-methoxyphenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
- 5-(4-chlorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific electronic and steric effects, make it distinct and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-14-7-5-12(6-8-14)16-10-15(20-23-16)17(21)19-13-4-3-9-18-11-13/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
UVCUYICDCSUFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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